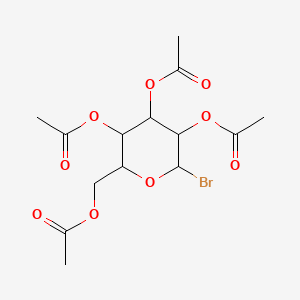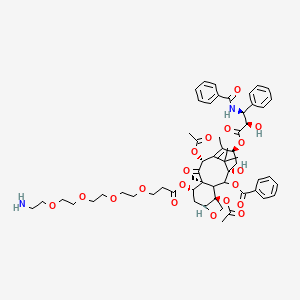
AI11
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
AI11 is a Negative control for TP-008 (GLXC-21205).
Aplicaciones Científicas De Investigación
1. Cardiovascular Medicine
Artificial Intelligence (AI) techniques are being applied in cardiovascular medicine to explore novel genotypes and phenotypes in diseases, improve patient care quality, enable cost-effectiveness, and reduce readmission and mortality rates. AI's potential in precision cardiovascular medicine is significant, though challenges exist (Krittanawong et al., 2017).
2. Sustainable Urban Development
AI contributes significantly to Sustainable Development Goal 11 (Sustainable Cities and Communities). It aids in waste management, air quality monitoring, disaster response management, and transportation management, though many projects are citizen-focused rather than citizen-participatory (Gupta & Degbelo, 2022).
3. Nutrients Science Research
AI finds increasing applications in nutrients science research, particularly in studying food composition, the influence of nutrients on human health, and the gut microbiota. AI technology can potentially support and monitor personalized nutrient supply globally (Sak & Suchodolska, 2021).
4. Photonics and Photonic Materials
AI is emerging as a crucial methodology in photonics, nanophotonics, plasmonics, and the discovery of photonic materials, including metamaterials. This field is experiencing significant advancements due to AI applications (Piccinotti et al., 2020).
5. Healthcare and Biomedicine
AI is revolutionizing biomedicine with applications in disease diagnostics, living assistance, biomedical information processing, and research. Its rapid development promises significant future advancements in biomedicine (Rong et al., 2020).
6. Behavioral Science
AI transforms scientific research in behavioral science by enabling the synthesis and interpretation of behavior change intervention evaluation report findings, thus improving research efficiency and effectiveness (Mac Aonghusa & Michie, 2020).
7. Aging and Longevity Research
AI offers opportunities in aging research, especially in developing age predictors, AI biomarkers, and novel techniques for generating synthetic molecular and patient data (Zhavoronkov et al., 2019).
8. Global Health and Medicine
AI's increasing application in health and medicine is leading to new techniques and applications, such as machine learning and artificial neural networks for clinical prediction and treatment (Tran et al., 2019).
9. Structural Engineering
AI, including machine learning and deep learning, is being used as an alternative to traditional methods in structural engineering, offering advantages in dealing with uncertainties and complex problems (Salehi & Burgueño, 2018).
10. Optical Networks
AI is improving the performance of optical communication systems and networks, with applications in network component operation, performance monitoring, and management (Mata et al., 2018).
11. Hematology
AI applications in hematology include routine laboratory data management, differential diagnosis of diseases such as anemias and leukemias, and the introduction of microarray-based molecular diagnosis (Zini, 2005).
12. Atmospheric Science
AI methods, such as the novel SVM kernel, are being used for forecasting atmospheric pollutants, offering improved accuracy over conventional models (Kouziokas, 2020).
13. Cancer Research and Precision Medicine
AI is reshaping cancer research and personalized clinical care, with applications ranging from tumor characterization to drug discovery and treatment outcome prediction (Bhinder et al., 2021).
Propiedades
Fórmula molecular |
C20H17ClFN5O |
|---|---|
Peso molecular |
397.8384 |
Nombre IUPAC |
2-(1-(2-(5-Chloro-2-fluorophenyl)-5-methylpyridin-4-yl)-1,2-dihydro-3H-imidazo[4,5-c]pyridin-3-yl)acetamide |
InChI |
InChI=1S/C20H17ClFN5O/c1-12-8-25-16(14-6-13(21)2-3-15(14)22)7-18(12)27-11-26(10-20(23)28)19-9-24-5-4-17(19)27/h2-9H,10-11H2,1H3,(H2,23,28) |
Clave InChI |
SMYJHBJHURXUIL-UHFFFAOYSA-N |
SMILES |
O=C(N)CN1CN(C2=CC(C3=CC(Cl)=CC=C3F)=NC=C2C)C4=C1C=NC=C4 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
AI11; AI-11; AI 11 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




